N-Methyl Pemetrexed-d3 is a deuterated analog of Pemetrexed, a folate analog used primarily in chemotherapy for treating malignant pleural mesothelioma and non-small cell lung cancer. The compound is characterized by the incorporation of three deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties compared to its non-deuterated counterpart.
N-Methyl Pemetrexed-d3 is derived from Pemetrexed, which was developed by Eli Lilly and Company and received FDA approval in 2004. The compound is synthesized through specific chemical reactions that modify the original structure of Pemetrexed to introduce deuterium.
N-Methyl Pemetrexed-d3 belongs to the class of organic compounds known as glutamic acid derivatives. It is categorized as a small molecule and is classified under carboxylic acids and their derivatives, specifically amino acids, peptides, and analogues.
The synthesis of N-Methyl Pemetrexed-d3 involves several key steps, typically starting from Pemetrexed disodium heptahydrate. The process includes:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. The incorporation of deuterium is typically achieved by using deuterated reagents during the alkylation step.
N-Methyl Pemetrexed-d3 has the molecular formula and a molecular weight of approximately 444.46 g/mol. The structure features a complex arrangement including multiple functional groups characteristic of folate analogs.
N-Methyl Pemetrexed-d3 can participate in various chemical reactions typical for folate analogs, including:
The specific conditions required for these reactions include temperature control, solvent selection (such as chloroform or dichloromethane), and the use of catalysts or reagents that facilitate desired transformations.
N-Methyl Pemetrexed-d3 acts primarily by inhibiting enzymes involved in folate metabolism, particularly thymidylate synthase and dihydrofolate reductase. This inhibition prevents DNA synthesis and cell division in rapidly proliferating cancer cells.
Studies have shown that N-Methyl Pemetrexed-d3 exhibits similar efficacy to its parent compound but may offer improved pharmacokinetic profiles due to its deuterated nature.
N-Methyl Pemetrexed-d3 is primarily used in scientific research settings as a reference standard for quality control in the synthesis of Pemetrexed and its derivatives. Its unique properties make it valuable for studying metabolic pathways involving folate analogs and assessing drug interactions within biological systems. Additionally, it may serve as a tool in pharmacokinetic studies aimed at optimizing therapeutic regimens involving folate-based chemotherapeutics.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: